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Compound of Interest

Compound Name: NPD7155

Cat. No.: B1680001

For Immediate Release

[City, State] — December 7, 2025 — A comprehensive examination of available scientific
literature and chemical databases reveals the chemical identity of NPD7155 as 1-[(2R)-1-(3-
amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid. This technical guide
serves to consolidate the known information regarding its chemical structure and properties,
while also highlighting the current gap in publicly accessible synthesis pathways.

Chemical Structure and Properties

NPD7155, identified in the PubChem database under the Compound Identification number
(CID) 95407155, possesses the molecular formula C17H24N20a. Its structure features a central
piperidine ring substituted with a carboxylic acid group and a more complex moiety derived
from butanone, an aminomethoxyphenyl group, and a stereocenter at the second carbon of the
butanoyl chain.

A summary of its key computed properties is presented in the table below:
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Property Value
Molecular Weight 320.38 g/mol
Molecular Formula C17H24N204

1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-

UPAC Name oxobutan-2-yl]piperidine-4-carboxylic acid
Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 6

Topological Polar Surface Area 92.9 A2

LogP (o/w) 1.80

Table 1. Physicochemical Properties of NPD7155 (CID 95407155)

Synthesis Pathway: A Knowledge Gap

Despite a thorough review of scientific literature and chemical synthesis databases, a specific,
detailed synthesis pathway for NPD7155 (1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-
yl]piperidine-4-carboxylic acid) is not publicly available at this time. While general
methodologies for the synthesis of substituted piperidine-4-carboxylic acid derivatives exist, a
step-by-step experimental protocol for this particular molecule has not been documented in the
reviewed sources.

The synthesis of such a molecule would likely involve a multi-step process, potentially
beginning with the construction of the substituted piperidine ring, followed by the
stereoselective attachment of the butanoyl side chain. The formation of the amide bond and the
introduction of the aminomethoxy-phenyl group would be key transformations in the synthetic
route.

A conceptual logical workflow for a potential, though currently unverified, synthetic approach is
outlined below. This diagram is intended to represent a high-level strategy and does not reflect
a published or validated experimental protocol.
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Figure 1: Conceptual workflow for a potential synthesis of NPD7155.

Experimental Protocols: A Call for Future Research

Given the absence of a published synthesis pathway, detailed experimental protocols for the
preparation of NPD7155 cannot be provided. The development and publication of such a
protocol would be a valuable contribution to the chemical and pharmaceutical research
communities. This would enable further investigation into the biological activity and potential

applications of this compound.

Conclusion

NPD7155, chemically identified as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-
yl]piperidine-4-carboxylic acid, is a molecule with a well-defined structure and predictable
physicochemical properties. However, a significant information gap exists concerning its
synthesis. This guide provides a comprehensive summary of the currently available data and
underscores the need for future research to elucidate a viable and documented synthetic route.
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The availability of a detailed synthesis protocol would be instrumental in unlocking the full
research potential of NPD7155 for scientists and drug development professionals.

 To cite this document: BenchChem. [Unraveling NPD7155: A Technical Overview of its
Chemical Identity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680001#npd7155-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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